Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin

Protease Activity Oligopeptidase B Substrate Specificity

This fluorogenic tetrapeptide substrate features a unique Boc-Ala-Gly-Pro-Arg sequence that mimics the natural pro-ANF processing site, making it irreplaceable for characterizing the pro-ANF converting enzyme. It selectively detects alkaline cysteine proteases (vs. acidic for Z-Phe-Arg-MCA) and resists oligopeptidase B cleavage, ideal as a negative control. Bestatin/o-phenanthroline sensitivity enables precise metalloaminopeptidase identification. For targeted protease research—order this non-substitutable tool.

Molecular Formula C31H44N8O8
Molecular Weight 656.7 g/mol
CAS No. 118850-78-5
Cat. No. B040069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin
CAS118850-78-5
Molecular FormulaC31H44N8O8
Molecular Weight656.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)OC(C)(C)C
InChIInChI=1S/C31H44N8O8/c1-17-14-25(41)46-23-15-19(10-11-20(17)23)37-27(43)21(8-6-12-34-29(32)33)38-28(44)22-9-7-13-39(22)24(40)16-35-26(42)18(2)36-30(45)47-31(3,4)5/h10-11,14-15,18,21-22H,6-9,12-13,16H2,1-5H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H4,32,33,34)/t18-,21-,22-/m0/s1
InChIKeyFSHIRCDNFQJWRI-NYVOZVTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin (CAS 118850-78-5) for Protease Activity Assays and Enzyme Kinetic Studies


Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin (also known as Boc-Ala-Gly-Pro-Arg-AMC or Boc-AGPR-AMC) is a synthetic fluorogenic peptide substrate with the molecular formula C31H44N8O8 and a molecular weight of 656.73 g/mol . The compound comprises an N-terminal tert-butyloxycarbonyl (Boc) protecting group, a tetrapeptide sequence (Ala-Gly-Pro-Arg), and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore . This compound is widely used in biochemical research to detect and quantify protease activity, particularly for enzymes that recognize and cleave peptide bonds adjacent to arginine residues, such as serine proteases and certain cysteine proteases [1].

Why Generic Substitution Fails for Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin in Protease Research


Generic substitution is not viable for Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin because its specific tetrapeptide sequence (Ala-Gly-Pro-Arg) and the Boc protecting group dictate a unique cleavage profile and enzyme specificity profile that is not replicated by other commercially available fluorogenic substrates. Unlike simpler single-amino-acid or dipeptide substrates, this compound requires a specific protease recognition motif that mimics the natural processing site of pro-atrial natriuretic factor (pro-ANF), making it a targeted tool for identifying and characterizing the pro-ANF processing enzyme [1]. Furthermore, its activity profile against different protease classes, such as its distinct role as an alkaline cysteine protease substrate compared to the acidic cysteine protease profile of Z-Phe-Arg-MCA, demonstrates that its utility is not interchangeable with other Arg-AMC substrates [2].

Quantitative Differentiation Guide for Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin vs. Related Fluorogenic Substrates


Differential Processing Efficiency: Oligopeptidase B vs. Alternative Substrates

This compound exhibits exceptionally low processing efficiency by oligopeptidase B (OPB) enzymes, a critical differentiating factor for experimental design. A study comparing multiple OPB substrates found that the efficiency of all OPBs tested was 'very low' for Boc-Ala-Gly-Pro-Arg-MCA, whereas Z-Arg-Arg-MCA was the best substrate for Ec and SemOPBs, and Boc-Gln-Arg-Arg-MCA was best for StmOPB [1]. This contrasts with other Arg-AMC substrates that are readily cleaved by these proteases.

Protease Activity Oligopeptidase B Substrate Specificity Fluorogenic Assay

pH-Dependent Protease Classification: Alkaline Cysteine Protease vs. Acidic Cysteine Protease

This compound selectively detects an alkaline cysteine protease, in contrast to the acidic cysteine protease activity revealed by Z-Phe-Arg-MCA. A study on carp retina proteases demonstrated that the hydrolase activity against Boc-Ala-Gly-Pro-Arg-MCA was optimal at alkaline pH, while Z-Phe-Arg-MCA hydrolysis was associated with an acidic cysteine protease [1].

Cysteine Protease pH Optimum Protease Characterization Fluorogenic Substrate

Biological Relevance: Mimicry of Pro-ANF Processing Site for Targeted Enzyme Identification

The sequence Boc-Ala-Gly-Pro-Arg-AMC was specifically designed to mimic the amino acid sequence immediately adjacent to the cleavage site in the natural processing of pro-atrial natriuretic factor (pro-ANF) to its active form, ANF (99-126) [1]. This sequence-based rationale, rather than general protease activity, provides a targeted tool for identifying and characterizing the specific pro-ANF processing enzyme, which other Arg-AMC substrates (e.g., Z-Gly-Gly-Arg-AMC) do not offer.

Atrial Natriuretic Factor Pro-ANF Protease Processing Enzyme Identification Fluorogenic Substrate

Comparative Activity Against Kallikrein-Related Peptidases

According to the MEROPS peptidase database, Boc-Ala-Gly-Pro-Arg-AMC is a known substrate for kallikrein-related peptidase 8 (KLK8) [1] and kallikrein 1-related peptidase c2 [2]. This contrasts with other Boc-protected Arg-AMC substrates; for example, Boc-Val-Pro-Arg-AMC is reported as the preferred substrate for alpha-thrombin and exhibits the highest amidolytic activity for kallikrein 8 [3], indicating a distinct specificity profile.

Kallikrein Peptidase Substrate Specificity Fluorogenic Substrate MEROPS Database

Differential Sensitivity: Alkaline Cysteine Protease vs. Serine/Aspartic Protease Inhibitors

The enzyme activity measured using Boc-Ala-Gly-Pro-Arg-MCA in carp retina was inhibited by bestatin and o-phenanthroline, but not by inhibitors of serine, cysteine, and aspartic proteases, suggesting the activity is due to metalloaminopeptidases [1]. This contrasts with the typical inhibition profile of serine proteases, which are common targets for other Arg-AMC substrates.

Protease Inhibition Cysteine Protease Metalloaminopeptidase Inhibitor Profiling Enzyme Characterization

Optimal Research and Industrial Application Scenarios for Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin


Identification and Characterization of Pro-ANF Processing Enzymes

Due to its specific sequence homology with the natural pro-ANF cleavage site [1], this compound is the optimal choice for assays aimed at identifying and characterizing the specific serine protease responsible for processing pro-atrial natriuretic factor to its active form in cardiovascular and renal physiology studies.

Discrimination Between Alkaline and Acidic Cysteine Proteases

This compound serves as a selective substrate for alkaline cysteine proteases, in contrast to Z-Phe-Arg-MCA which is selective for acidic cysteine proteases [2]. This property makes it invaluable for characterizing novel proteases with unknown pH optima or for studying protease activity in specific cellular compartments with distinct pH environments.

Differentiation of Metalloaminopeptidase Activity from Other Protease Classes

The distinct inhibition profile (sensitivity to bestatin and o-phenanthroline, but not to serine/cysteine/aspartic protease inhibitors) of the enzyme activity detected by this substrate [2] makes it a powerful tool for specifically identifying and quantifying metalloaminopeptidase activity in complex biological samples, reducing false positives in inhibitor screening campaigns.

Negative Control for Oligopeptidase B Activity Assays

Given its very low processing efficiency by oligopeptidase B enzymes [3], this compound can be effectively used as a negative control to confirm assay specificity and to rule out OPB interference in protease assays, ensuring that observed activity is due to the target protease of interest.

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